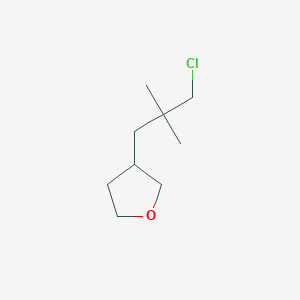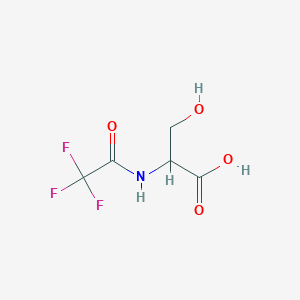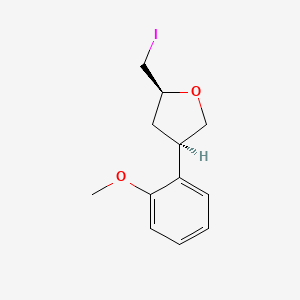![molecular formula C11H16ClNS B13191784 3-[(4-Methylphenyl)sulfanyl]pyrrolidine hydrochloride](/img/structure/B13191784.png)
3-[(4-Methylphenyl)sulfanyl]pyrrolidine hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-[(4-Methylphenyl)sulfanyl]pyrrolidine hydrochloride is a chemical compound with the molecular formula C11H16ClNS and a molecular weight of 229.77 g/mol . This compound is primarily used for research purposes and is known for its unique structural properties, which include a pyrrolidine ring substituted with a 4-methylphenylsulfanyl group.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(4-Methylphenyl)sulfanyl]pyrrolidine hydrochloride typically involves the reaction of pyrrolidine with 4-methylbenzenethiol under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic substitution reaction. The resulting product is then treated with hydrochloric acid to form the hydrochloride salt .
Industrial Production Methods
化学反应分析
Types of Reactions
3-[(4-Methylphenyl)sulfanyl]pyrrolidine hydrochloride can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form a sulfoxide or sulfone.
Reduction: The compound can be reduced to remove the sulfanyl group.
Substitution: The pyrrolidine ring can undergo substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Electrophiles like alkyl halides or acyl chlorides can be used in the presence of a base.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Pyrrolidine derivatives without the sulfanyl group.
Substitution: Various substituted pyrrolidine derivatives.
科学研究应用
3-[(4-Methylphenyl)sulfanyl]pyrrolidine hydrochloride has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biological molecules.
Medicine: Investigated for potential therapeutic applications, although specific uses are still under research.
Industry: Used in the development of new materials and chemical processes.
作用机制
The mechanism of action of 3-[(4-Methylphenyl)sulfanyl]pyrrolidine hydrochloride involves its interaction with specific molecular targets. The compound’s sulfanyl group can interact with various enzymes and receptors, potentially affecting their activity. The exact pathways and molecular targets are still under investigation, but the compound’s structure suggests it could modulate biological processes through its interactions with proteins and other biomolecules .
相似化合物的比较
Similar Compounds
3-(4-Methylphenylsulfonyl)pyrrolidine hydrochloride: Similar structure but with a sulfonyl group instead of a sulfanyl group.
Pyrrolidine derivatives: Various derivatives with different substituents on the pyrrolidine ring.
Uniqueness
3-[(4-Methylphenyl)sulfanyl]pyrrolidine hydrochloride is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.
属性
分子式 |
C11H16ClNS |
|---|---|
分子量 |
229.77 g/mol |
IUPAC 名称 |
3-(4-methylphenyl)sulfanylpyrrolidine;hydrochloride |
InChI |
InChI=1S/C11H15NS.ClH/c1-9-2-4-10(5-3-9)13-11-6-7-12-8-11;/h2-5,11-12H,6-8H2,1H3;1H |
InChI 键 |
XIEPFKJYFXZCFJ-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC=C(C=C1)SC2CCNC2.Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


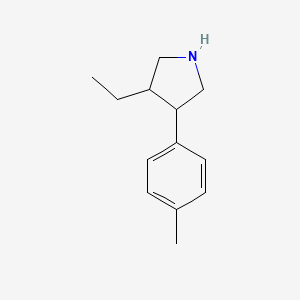


![3-[(5-Chloro-2-methoxyphenyl)amino]propanoic acid](/img/structure/B13191719.png)

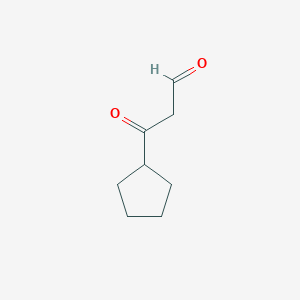
![Methyl 4-methyl-2-(propan-2-YL)-1,5-dioxaspiro[2.4]heptane-2-carboxylate](/img/structure/B13191749.png)
